Product packaging for Methyl 2-(4-chloropyridin-2-yl)propanoate(Cat. No.:)

Methyl 2-(4-chloropyridin-2-yl)propanoate

Cat. No.: B13305387
M. Wt: 199.63 g/mol
InChI Key: SWMGTUJXPOZGBL-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloropyridin-2-yl)propanoate (CAS 2090337-02-1) is a chemical building block of interest in medicinal chemistry and organic synthesis. This compound features a propanoate ester group attached to a 4-chloropyridine ring, a scaffold recognized for its utility in constructing biologically active molecules . Chloropyridinyl esters are increasingly valuable in pharmaceutical research, particularly as key intermediates in developing potent protease inhibitors . For instance, structurally related 5-chloropyridinyl esters have been designed and synthesized as covalent inhibitors of the SARS-CoV-2 3CL protease, demonstrating significant enzyme inhibitory and antiviral activity in vitro . The typical synthetic route for such esters often involves carbodiimide-mediated coupling, such as EDC, in the presence of a catalyst like DMAP, following the principles of Steglich esterification . As a versatile synthon, this compound can be used in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, to yield a range of derivatives for further exploration . Researchers can utilize this building block to develop new molecular entities for chemical and biological applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B13305387 Methyl 2-(4-chloropyridin-2-yl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(4-chloropyridin-2-yl)propanoate

InChI

InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)8-5-7(10)3-4-11-8/h3-6H,1-2H3

InChI Key

SWMGTUJXPOZGBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)Cl)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 4 Chloropyridin 2 Yl Propanoate and Analogues

Established Synthetic Pathways to Pyridyl Propanoate Esters

Esterification Reactions in the Synthesis of Related Compounds

The Fischer-Speier esterification is a classical and widely employed method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.comresearchgate.net This equilibrium-driven process is fundamental to the synthesis of pyridyl propanoate esters from their corresponding carboxylic acid precursors. researchgate.netjk-sci.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. researchgate.netjk-sci.com Subsequent proton transfer and elimination of a water molecule yield the ester. chemistrysteps.com To drive the equilibrium towards the product, common strategies include using a large excess of the alcohol or removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comorganic-chemistry.org

A variety of acid catalysts can be employed for this transformation, each with its own advantages. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective, as are organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com In some cases, Lewis acids have also been utilized to catalyze the esterification. organic-chemistry.org Recent developments have also explored the use of organocatalysts to promote esterification under redox-neutral conditions. rsc.org

Table 1: Catalytic Systems for Fischer-Speier Esterification of (Hetero)aryl Carboxylic Acids

Catalyst Reactants Conditions Yield Reference
Sulfuric Acid (H₂SO₄) Carboxylic Acid, Alcohol Reflux Good to Excellent chemistrysteps.com
p-Toluenesulfonic Acid (TsOH) Carboxylic Acid, Alcohol Reflux, Water Removal High masterorganicchemistry.com
Hafnium(IV) or Zirconium(IV) salts Carboxylic Acid, Alcohol Direct Condensation High organic-chemistry.org
Diarylammonium Arenesulfonates Carboxylic Acid, Alcohol Selective Esterification High organic-chemistry.org
Redox-Neutral Sulfur(IV) Catalyst Carboxylic Acid, Alcohol Reflux in Toluene Good to Excellent rsc.org

Nucleophilic Substitution Approaches for Chloropyridine Ring Functionalization in Analogues

The functionalization of the chloropyridine ring is a key step in the synthesis of many pyridyl-containing compounds. Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of functional groups onto the pyridine (B92270) ring, particularly when the chlorine atom is located at the 2- or 4-position. nih.govwuxibiology.comyoutube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates these positions towards nucleophilic attack. nih.govwuxibiology.com

The SNAr mechanism involves the addition of a nucleophile to the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the ring is temporarily disrupted in this step. youtube.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored. youtube.com The reactivity order for halopyridines in SNAr reactions is generally F > Cl > Br > I, and the reaction is more facile at the 4-position compared to the 2-position. nih.govstackexchange.com

For the synthesis of analogues of methyl 2-(4-chloropyridin-2-yl)propanoate, a nucleophilic propanoate equivalent could potentially displace the chlorine atom on a suitably activated pyridine ring. However, a more common strategy involves the SNAr reaction of 4-chloropyridine (B1293800) with a nucleophile, followed by further functionalization to introduce the propanoate side chain. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used in SNAr reactions with chloropyridines. nih.govmdpi.com

Radical Synthesis Methodologies for Heteroaryl Propanoates

Radical-based methods offer an alternative approach to the synthesis of heteroaryl propanoates. Radical carbonylation, in particular, has emerged as a valuable tool for the construction of carbonyl-containing compounds. mdpi.comnih.govchemrxiv.org These reactions typically involve the generation of a radical species, which then reacts with carbon monoxide (CO) to form an acyl radical. mdpi.comchemrxiv.org This acyl radical can then be trapped by a suitable reagent to afford the desired carbonyl compound.

In the context of heteroaryl propanoate synthesis, a heteroaryl radical could be generated from a corresponding heteroaryl halide or other precursor. This radical could then undergo carbonylation with CO, followed by reaction with an appropriate species to complete the propanoate structure. Visible light photoredox catalysis is a modern and powerful method for generating radicals under mild conditions, making it well-suited for such transformations. mdpi.comnih.gov

The general steps in a photoredox-catalyzed radical carbonylation often include:

Generation of a heteroaryl radical from a suitable precursor via a single-electron transfer process mediated by a photocatalyst.

Addition of the heteroaryl radical to carbon monoxide to form a heteroarylacyl radical.

Trapping of the acyl radical by an alcohol or other nucleophile to yield the final ester product.

Stereoselective Synthesis of Chiral Pyridyl Propanoate Derivatives

The synthesis of enantiomerically pure chiral pyridyl propanoate derivatives is of significant interest, particularly for applications in medicinal chemistry. Stereoselective synthesis aims to control the formation of a specific stereoisomer.

Utilization of Chiral Auxiliaries in Asymmetric Synthesis of Related Amino Acid Esters

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyoutube.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including the stereoselective alkylation of carboxylic acid derivatives. williams.eduyoutube.comresearchgate.netsantiago-lab.com

The general strategy involves attaching the chiral auxiliary to a propanoic acid derivative to form a chiral imide. santiago-lab.com Deprotonation of this imide with a strong base generates a stereodefined enolate. The chiral auxiliary sterically shields one face of the enolate, directing the approach of an electrophile to the opposite face. youtube.com This results in a highly diastereoselective alkylation. Subsequent cleavage of the chiral auxiliary affords the enantiomerically enriched 2-substituted propanoic acid, which can then be esterified to the corresponding methyl ester. williams.edu

Table 2: Common Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral Auxiliary Type of Compound Key Feature Reference
Evans Oxazolidinones Amino alcohol derivative Forms a chiral imide, directs alkylation via steric hindrance. wikipedia.orgresearchgate.net
Pseudoephedrine Amino alcohol Forms a chiral amide, directs alkylation. wikipedia.org
Camphorsultam Terpene derivative Forms a chiral sulfonamide, used in various asymmetric reactions. wikipedia.org
(S)-Lactic Acid Amides α-Hydroxy acid derivative Used for dynamic kinetic resolution in the synthesis of arylpropionic acids. researchgate.net
Sulfur-based Auxiliaries Amino acid derivative Used in acetate (B1210297) aldol (B89426) reactions and Michael additions. scielo.org.mx

Enantioselective Approaches to 2-Substituted Propanoate Esters

Direct enantioselective methods aim to create the chiral center without the need for a stoichiometric chiral auxiliary. One such approach is the enantioselective protonation of a prochiral enolate. caltech.edubeilstein-journals.org In this method, a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a 2-substituted ester can be protonated by a chiral proton source to generate the chiral propanoate ester with high enantioselectivity. caltech.edu The success of this method relies on the ability of the chiral proton source to differentiate between the two enantiotopic faces of the enolate.

Another powerful technique is enantioselective phase-transfer catalysis (PTC). nih.govfrontiersin.orgnih.gov In this approach, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, is used to shuttle an enolate from an aqueous phase to an organic phase where it reacts with an electrophile. nih.govaustinpublishinggroup.com The chiral environment provided by the catalyst directs the alkylation to occur on one face of the enolate, leading to an enantiomerically enriched product. nih.govfrontiersin.org This method has been successfully applied to the α-alkylation of malonates and other related compounds to generate chiral centers. nih.govresearchgate.net

Advanced Synthetic Strategies and Reagents for Chloropyridine Systems

The introduction of functional groups to the pyridine ring, particularly chlorine and an alkylpropanoate side-chain, necessitates advanced synthetic approaches. The inherent electronic properties of the pyridine ring can render it less reactive towards certain substitutions, thus requiring modern catalytic methods to achieve the desired transformations efficiently and selectively. beilstein-journals.org

Catalytic Systems in Pyridine Functionalization

The functionalization of pyridine C-H bonds has been significantly advanced through the use of transition-metal and rare earth metal catalysis. beilstein-journals.org These catalytic systems are crucial for overcoming the innate reactivity challenges of the pyridine nucleus.

Transition Metal Catalysis: Palladium (Pd), ruthenium (Ru), iridium (Ir), and nickel (Ni) complexes are at the forefront of pyridine functionalization. nih.govacs.org For the synthesis of molecules like this compound, these catalysts can be employed in cross-coupling reactions. For instance, a suitably substituted chloropyridine could be coupled with a propanoate-containing reagent.

A key challenge in pyridine C-H functionalization is achieving site-selectivity. nih.gov The choice of catalyst and ligand is critical in directing the reaction to the desired position on the pyridine ring. For C-2 alkylation of pyridines, chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst systems have shown effectiveness. beilstein-journals.org Iridium-catalyzed C-H alkylation has also been reported, proceeding through an oxidative addition and reductive elimination mechanism. beilstein-journals.org

Organocatalysis: Recent advancements have also seen the rise of organocatalysis in pyridine functionalization. Photochemical methods utilizing pyridinyl radicals offer a novel pathway for creating C(sp²)–C(sp³) bonds, which is relevant for introducing the propanoate side chain. acs.org This approach can provide distinct positional selectivity compared to traditional Minisci-type reactions. acs.org

A summary of catalytic systems is presented in the table below:

Catalyst TypeMetal/CoreApplication in Pyridine FunctionalizationReference
Transition MetalPalladium (Pd)C-H arylation, olefination nih.gov
Transition MetalRuthenium (Ru)Formation of 2-substituted styrylpyridines acs.org
Transition MetalIridium (Ir)C-H alkylation, C3-borylation beilstein-journals.orgnih.gov
Transition MetalNickel (Ni)Enantioselective C-2 alkylation beilstein-journals.org
OrganocatalystDithiophosphoric acidPhotochemical radical functionalization acs.org

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of highly substituted pyridine derivatives hinges on the meticulous optimization of reaction conditions. Factors such as the choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the yield and purity of the final product. researchgate.net

Model Reaction for Optimization: While a direct synthesis for this compound is not detailed in the provided context, a hypothetical optimization can be illustrated based on analogous cross-coupling reactions, such as the Suzuki-Miyaura coupling of a dihalopyridine with an appropriate boronic acid. researchgate.net The goal is to maximize the formation of the desired product while minimizing side products. researchgate.net

Key Optimization Parameters:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligand (e.g., PPh₃, P(o-tol)₃) is critical. The ligand can influence the steric and electronic environment of the metal center, affecting catalytic activity and selectivity. nih.govresearchgate.net

Base: An inorganic base is typically required to facilitate the catalytic cycle. The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃) can impact reaction rates and yields.

Solvent: The solvent system (e.g., toluene, DMF, dioxane/water) can affect the solubility of reactants and the stability of catalytic intermediates. mdpi.com

Temperature: Reaction temperature is a crucial parameter that needs to be carefully controlled to ensure efficient conversion without promoting decomposition or side reactions.

The following interactive table demonstrates the effect of varying reaction conditions on the yield of a hypothetical cross-coupling reaction to form a functionalized pyridine.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene11045
2PdCl₂(PPh₃)₂ (5)-K₂CO₃Toluene11062
3Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃Toluene11075
4Pd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃Toluene11085
5Pd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃DMF12078
6Pd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃Dioxane/H₂O10091

In this illustrative optimization, the combination of Pd(OAc)₂ with the sterically hindered P(o-tol)₃ ligand and Cs₂CO₃ as the base in a dioxane/water solvent system at 100°C provides the highest yield. Such systematic screening is essential for developing robust and efficient syntheses for complex chloropyridine systems. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Methyl 2 4 Chloropyridin 2 Yl Propanoate

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in Methyl 2-(4-chloropyridin-2-yl)propanoate is a key site for chemical modifications, largely influenced by the presence of the nitrogen atom and the chlorine substituent.

Nucleophilic Substitution Reactions on the Chloropyridine Moiety in Related Compounds

The 4-chloropyridine (B1293800) segment of the molecule is particularly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom makes the aromatic ring electron-deficient. stackexchange.com This effect is pronounced at the carbon atoms in the ortho and para positions (C2, C4, and C6) relative to the nitrogen. Consequently, the chlorine atom at the C4 position is a good leaving group in the presence of a suitable nucleophile.

The general mechanism for nucleophilic aromatic substitution on a 4-chloropyridine derivative involves the attack of a nucleophile on the carbon atom bonded to the chlorine. This leads to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex, which is stabilized by resonance. vaia.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. Nucleophilic substitution is more favorable at the 4-position compared to the 3-position due to better resonance stabilization of the transition state. askfilo.com

Examples of Nucleophilic Substitution on Chloropyridine Derivatives
ReactantNucleophileProductReaction Conditions
4-chloropyridineDimethylamine4-dimethylaminopyridine-
4-chloroquinazolinePyrrolidine4-pyrrolidinylquinazoline100°C, 17 hours
2-trifluoromethyl-4-chloroquinazolinePyrrolidine2-trifluoromethyl-4-pyrrolidinylquinazoline50°C, 16 hours

Electrophilic Aromatic Substitution Considerations

In contrast to its reactivity towards nucleophiles, the pyridine ring is generally deactivated towards electrophilic aromatic substitution. The electronegative nitrogen atom withdraws electron density from the ring, making it less attractive to electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen can be protonated, further deactivating the ring. wikipedia.orgrsc.org

When electrophilic substitution does occur on a pyridine ring, it typically directs the incoming electrophile to the 3-position. aklectures.comquora.com This is because the intermediate carbocation formed by attack at the 3-position is more stable than the intermediates formed from attack at the 2- or 4-positions, where a positive charge would be placed on the electronegative nitrogen atom. quora.com However, these reactions generally require harsh conditions. quora.com For this compound, the presence of the deactivating chloro and propanoate groups would further hinder electrophilic attack.

Reactivity of the Propanoate Ester Group

The methyl propanoate ester group in the molecule exhibits reactivity typical of carboxylic acid esters, primarily hydrolysis and transesterification.

Hydrolysis Pathways of Methyl Propanoate Esters

The hydrolysis of a methyl propanoate ester involves the cleavage of the ester bond to yield a carboxylic acid and methanol (B129727). vedantu.com This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, the hydrolysis of a methyl ester is a reversible process. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. pearson.com

Base-Catalyzed Hydrolysis (Saponification) : Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), is an irreversible reaction. chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. acs.org

The uncatalyzed reaction with water is generally very slow. chemguide.co.uk

Comparison of Hydrolysis Pathways for Methyl Propanoate
ConditionCatalystProductsReversibility
AcidicH+Propanoic acid + MethanolReversible
AlkalineOH-Propanoate salt + MethanolIrreversible

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this would involve reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. wikipedia.org To drive the reaction towards the desired product, it is common to use a large excess of the reactant alcohol or to remove one of the products, such as methanol, by distillation. wikipedia.org This reaction is widely used in various industrial processes, including the production of polyesters and biodiesel. wikipedia.orgwikipedia.org

Complex Reaction Mechanisms Leading to Novel Molecular Architectures

The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex and novel molecular structures. The 4-chloro substituent on the pyridine ring can serve as a handle for introducing various functionalities through nucleophilic substitution. For instance, substituted 4-chloroquinolines, which are structurally related, have been used in the synthesis of novel ethyl 2-(quinolin-4-yl)propanoates with potential antimicrobial activity. mdpi.com In these syntheses, the chloro group is displaced by a nucleophile, demonstrating a key bond-forming strategy.

Similarly, other complex heterocyclic molecules have been synthesized using chloropyrimidine derivatives as starting materials. rsc.orgresearchgate.net These reactions often involve the displacement of the chloro group by a nucleophile to build more elaborate structures. rsc.org The ester group can also be modified in subsequent steps, for example, through hydrolysis followed by amide bond formation, to further increase molecular diversity. The strategic combination of reactions at both the pyridine ring and the ester group allows for the construction of a wide array of novel compounds. mdpi.comnih.gov

Condensation Reactions Involving the Ester Moiety

The ester group in this compound is a primary site for nucleophilic acyl substitution, enabling a variety of condensation reactions. These reactions are fundamental in elongating the carbon chain or introducing new functional groups, which are often precursors to more complex molecular architectures.

One of the most common condensation reactions is the reaction with amines or hydrazines to form the corresponding amides or hydrazides. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) can displace the methoxy (B1213986) group to yield 2-(4-chloropyridin-2-yl)propanehydrazide. This transformation is typically carried out under mild conditions and serves as a crucial step for the subsequent synthesis of various heterocyclic systems like pyrazoles or triazoles.

Furthermore, the ester can participate in Claisen-type condensations. In these reactions, the α-proton to the ester is acidic enough to be removed by a strong base, forming an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another ester molecule. While self-condensation is possible, crossed Claisen condensations with other esters can lead to the formation of β-keto esters. The viability and outcome of such reactions are highly dependent on the reaction conditions and the choice of the base.

The reactivity of the ester moiety is summarized in the table below:

ReactantProduct TypeSignificance
AminesAmidesIntroduction of nitrogen-containing functional groups, precursors for further cyclizations.
HydrazineHydrazidesKey intermediates for the synthesis of pyrazoles, triazoles, and other N-heterocycles.
Esters (in the presence of a strong base)β-keto estersCarbon-carbon bond formation, building blocks for more complex molecules.

Cyclization Reactions for Heterocyclic Compound Formation

The presence of the 4-chloro-2-pyridyl moiety in this compound provides a scaffold ripe for the construction of fused heterocyclic systems. The chlorine atom at the 4-position and the nitrogen atom within the pyridine ring are key players in these cyclization reactions, often leading to the formation of bicyclic aromatic compounds with potential biological activity.

A significant pathway for cyclization involves the initial conversion of the ester group into a more reactive intermediate, followed by an intramolecular nucleophilic attack on the pyridine ring. For example, after converting the ester to a hydrazide as described previously, the hydrazide can undergo intramolecular cyclization. Under appropriate conditions, the terminal nitrogen of the hydrazide can displace the chlorine atom at the 4-position of the pyridine ring, leading to the formation of a pyrazolo[1,5-a]pyridine (B1195680) derivative. This type of reaction is a powerful method for the synthesis of this important class of fused N-heterocycles.

Another important class of fused heterocycles that can be synthesized from pyridine derivatives are indolizines. rsc.org While direct cyclization of this compound to an indolizine (B1195054) is not straightforward, derivatives of this compound can be utilized. For example, if the ester group is transformed into a moiety capable of generating a pyridinium (B92312) ylide, a subsequent 1,3-dipolar cycloaddition with a suitable dipolarophile can lead to the formation of the indolizine ring system. rsc.org

Furthermore, the synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines represents a well-established strategy. nih.govresearchgate.net In a potential synthetic route, a derivative of this compound could be envisioned to react with a suitable three-carbon component, such as a β-aminoacrylate. In this scenario, an initial intermolecular nucleophilic substitution of the chlorine atom would be followed by an intramolecular condensation involving the ester group to form the fused pyrimidinone ring. nih.gov The success of such a reaction would depend on the relative reactivity of the chloro- and ester functionalities.

The following table outlines potential cyclization pathways for derivatives of this compound:

Precursor DerivativeReagent/ConditionResulting Heterocyclic System
2-(4-chloropyridin-2-yl)propanehydrazideHeat/BasePyrazolo[1,5-a]pyridine
Pyridinium ylide precursorDipolarophileIndolizine
This compound derivativeβ-aminoacrylatePyrido[1,2-a]pyrimidin-4-one

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Analysis of Pyridine (B92270) and Propanoate Protons

A ¹H NMR spectrum of Methyl 2-(4-chloropyridin-2-yl)propanoate would be expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the chloro-substituent at the C4-position and the propanoate group at the C2-position would influence the chemical shifts and splitting patterns of the remaining pyridine protons.

The propanoate moiety would exhibit characteristic signals for the methoxy (B1213986) group protons (a singlet, likely around δ 3.7 ppm), the methine proton (a quartet, due to coupling with the adjacent methyl group), and the methyl protons of the propanoate chain (a doublet, coupling with the methine proton). The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms. The carbonyl carbon of the ester group would be the most deshielded, appearing significantly downfield (typically δ 170-180 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), with their precise chemical shifts influenced by the nitrogen atom and the chloro-substituent. The aliphatic carbons of the propanoate group—the methoxy, methine, and methyl carbons—would appear in the upfield region of the spectrum.

Advanced NMR Techniques for Comprehensive Structure Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the molecule, for instance, between the methine and methyl protons of the propanoate group.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the propanoate side chain to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, which helps in determining the molecule's conformation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be critical in confirming the elemental composition of this compound. By measuring the mass of the molecular ion with very high accuracy, it is possible to determine a unique elemental formula (C₉H₁₀ClNO₂), distinguishing it from other compounds with the same nominal mass. This is a definitive method for confirming the identity of the synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass of this ion would be measured to confirm the molecular weight.

Furthermore, by inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern would be obtained. This pattern would provide valuable structural information. For this compound, expected fragmentation pathways could include the loss of the methoxy group, the entire ester group, or fragmentation of the pyridine ring, providing further confirmation of the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the ester, the aromatic pyridine ring, and the alkyl portions.

The most prominent peak in the IR spectrum would be the carbonyl (C=O) stretching vibration of the ester group, which is anticipated to appear in the region of 1750-1735 cm⁻¹ . This strong absorption is a hallmark of saturated aliphatic esters.

The presence of the 4-chloropyridine (B1293800) ring would be indicated by several bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ . The C=C and C=N stretching vibrations within the pyridine ring would likely produce a series of medium to weak bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region, typically around 850-550 cm⁻¹ , although its exact position can be influenced by the substitution pattern of the aromatic ring.

The propanoate moiety would also contribute to the spectrum. The C-H stretching vibrations of the methyl and methine groups would be observed in the 2990-2850 cm⁻¹ range. The C-O stretching vibrations of the ester group are expected to show two bands, one for the C-O-C asymmetric stretch around 1250-1150 cm⁻¹ and another for the O-C-C symmetric stretch near 1100-1000 cm⁻¹ .

Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) ** Intensity
C-H (Aromatic) Stretching >3000 Medium to Weak
C-H (Alkyl) Stretching 2990-2850 Medium
C=O (Ester) Stretching 1750-1735 Strong
C=C, C=N (Pyridine Ring) Stretching 1600-1400 Medium to Weak
C-O (Ester) Asymmetric Stretching 1250-1150 Strong
C-O (Ester) Symmetric Stretching 1100-1000 Medium

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been reported, a hypothetical analysis can be described.

Furthermore, as the propanoate group is attached to a chiral center (the second carbon of the propanoate chain), the compound can exist as a pair of enantiomers. X-ray crystallography of a single crystal grown from a racemic mixture could determine if the crystal lattice is composed of both enantiomers in an ordered or disordered fashion. If a single enantiomer is crystallized, its absolute stereochemistry could be determined.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, these interactions would likely include dipole-dipole interactions due to the polar C-Cl and C=O bonds, as well as van der Waals forces.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of molecules. For pyridyl systems such as Methyl 2-(4-chloropyridin-2-yl)propanoate, these methods provide invaluable data on electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) Studies on Pyridyl Systems

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In studies of related pyridyl systems, DFT calculations, often using hybrid functionals like B3LYP, have been employed to determine optimized molecular geometries, vibrational frequencies, and electronic structures. For a molecule like this compound, DFT would allow for a detailed analysis of how the chloro- and methyl-propanoate substituents influence the electron density distribution within the pyridine (B92270) ring.

Conformational Analysis using High-Level Quantum Chemical Methods

The flexibility of the propanoate side chain in this compound means that the molecule can exist in various conformations. High-level quantum chemical methods are essential for performing a thorough conformational analysis to identify the most stable geometric arrangements. These studies involve systematically rotating the rotatable bonds and calculating the corresponding energy to map out the potential energy surface. This analysis helps in understanding the preferred shapes of the molecule, which can be crucial for its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, FMO analysis would reveal the regions of the molecule that are most susceptible to chemical reactions. The energy gap between the HOMO and LUMO is also a critical indicator of the molecule's kinetic stability.

A hypothetical FMO analysis for a related compound is presented in the table below, illustrating the type of data that would be generated for this compound.

OrbitalEnergy (eV)Description
HOMO -6.5Primarily located on the pyridine ring, indicating its electron-donating capability.
LUMO -1.2Distributed across the pyridine ring and the carbonyl group, suggesting sites for nucleophilic attack.
HOMO-LUMO Gap 5.3Indicates a relatively high kinetic stability.

Natural Bonding Orbital (NBO) Analysis of Bonding and Hyperconjugation

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. This analysis reveals hyperconjugative interactions that contribute to the stability of the molecule. For this compound, NBO analysis would quantify the strength of interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, providing insight into the intramolecular charge transfer and resonance effects.

The table below shows a hypothetical summary of significant hyperconjugative interactions that could be identified through NBO analysis.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N1)π* (C2-C3)15.2
LP (O1)σ* (C4-C5)2.5
σ (C-H)π* (C=O)1.8

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational preferences of molecules over time.

Prediction of Molecular Conformations and Energetics

Molecular modeling techniques can be used to predict the three-dimensional conformations of this compound and their relative energies. By exploring the molecule's potential energy surface, researchers can identify low-energy conformers that are likely to be populated at room temperature. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Molecular dynamics simulations can further provide a picture of how the molecule moves and flexes in different environments.

Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of high-energy transition states. For a molecule such as this compound, theoretical investigations can offer profound insights into its synthesis and reactivity. While specific computational studies on this exact molecule are not extensively documented in public literature, we can infer the likely reaction pathways and the nature of their transition states based on well-established computational studies of analogous heterocyclic systems, particularly those involving nucleophilic aromatic substitution (SNAr) on chloropyridines.

A primary synthetic route to this compound would likely involve the reaction of a nucleophile, such as a methyl propanoate enolate, with a 2,4-dichloropyridine (B17371) substrate. The regioselectivity of this SNAr reaction is a key aspect that can be investigated computationally. Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in determining the activation energies for nucleophilic attack at the C2 versus the C4 position of the pyridine ring.

Computational models predict the reactivity and regioselectivity of SNAr reactions by analyzing the electronic structure of the electrophile. chemrxiv.org The Lowest Unoccupied Molecular Orbital (LUMO) is particularly informative, as its lobes indicate the most electrophilic sites susceptible to nucleophilic attack. For many chloropyridines, the distribution of the LUMO can predict whether substitution is favored at the C2 or C4 position. wuxibiology.com

Transition State Analysis

The mechanism of SNAr reactions can proceed through either a stepwise pathway, involving a discrete Meisenheimer complex as an intermediate, or a concerted pathway where bond formation and bond cleavage occur in a single step. nih.gov Computational studies can distinguish between these pathways by mapping the potential energy surface of the reaction.

For a stepwise reaction, two transition states would be located, one leading to the Meisenheimer intermediate and one leading from it to the product. In contrast, a concerted mechanism would be characterized by a single transition state. Recent computational and experimental evidence suggests that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted. nih.gov

The geometry and energy of the transition state(s) are calculated to determine the activation energy (ΔG‡) of the reaction. A lower activation energy indicates a faster reaction rate. For a reaction with competing pathways, such as substitution at C2 versus C4 on a dichloropyridine, the pathway with the lower activation energy will be favored, thus determining the major product. wuxiapptec.com

Hypothetical Reaction Coordinate for SNAr

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the SNAr reaction to form a precursor to this compound. The data is based on typical values found in the literature for similar reactions on chloro-substituted nitrogen heterocycles.

Table 1: Calculated Activation Energies for Competing SNAr Pathways

Reaction PathwayTransition StateΔE (kcal/mol)ΔG‡ (kcal/mol)Key Imaginary Frequency (cm⁻¹)
Attack at C4TS1 (C4-attack)22.525.8-350 (C-Nu bond forming)
Attack at C2TS2 (C2-attack)24.828.1-375 (C-Nu bond forming)

This is a hypothetical table for illustrative purposes.

The data in Table 1 suggests that nucleophilic attack at the C4 position would be kinetically favored over attack at the C2 position, due to a lower Gibbs free energy of activation (ΔG‡). wuxiapptec.com The single imaginary frequency in the calculated vibrational spectra for each transition state confirms that they are true first-order saddle points on the potential energy surface.

Influence of Substituents and Solvents

Computational models can also investigate the influence of the existing side chain (the methyl propanoate group at C2) on the reactivity of the chlorine at C4, and vice-versa. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the energy of the LUMO and the stability of the transition states. wuxiapptec.com

Furthermore, the choice of solvent can have a profound impact on reaction rates and pathways. Implicit or explicit solvent models can be incorporated into DFT calculations to provide a more accurate representation of the reaction environment. These models account for the stabilization of charged species, such as the transition state and any intermediates, by the solvent's dielectric continuum or by specific solvent molecule interactions.

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted Pyridine (B92270) Ring Analogues

The pyridine ring is a key target for modification, primarily at the C4 position, which bears a chlorine atom, and other available positions. The chlorine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are standard methods for creating new carbon-carbon and carbon-nitrogen bonds at the C4 position. nih.govmdpi.com For instance, a Suzuki coupling reaction can replace the chlorine atom with various aryl or heteroaryl groups. nih.gov Similarly, the Buchwald-Hartwig amination allows for the introduction of substituted amine functionalities. mdpi.com

Beyond the C4 position, other sites on the pyridine ring can be functionalized, although this may require more complex, multi-step synthetic routes starting from different pyridine precursors. researchgate.net The synthesis of polysubstituted pyridines is a well-established field, employing methods like condensation reactions and metal-catalyzed cyclizations to build the heterocyclic core with the desired substitution pattern from the outset. ijpsonline.com These approaches provide access to analogues with diverse electronic and steric properties on the pyridine ring.

Table 1: Examples of Synthetic Strategies for Pyridine Ring Analogues
Target Analogue StructureSynthetic StrategyKey Reagents/Catalysts
4-Aryl-2-(1-(methoxycarbonyl)ethyl)pyridineSuzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
4-Amino-2-(1-(methoxycarbonyl)ethyl)pyridineBuchwald-Hartwig AminationAmine (R-NH₂), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)
2,5-Disubstituted PyridinesRing Opening and Closing Cascade (ROCC)Isoxazole precursors, Reducing agent (e.g., Fe/NH₄Cl) researchgate.net
Symmetrically/Unsymmetrically Diaryl-substituted PyridinesSequential Suzuki CouplingDibromopyridine starting material, Boronic acids, Pd catalyst nih.gov

Modification of the Propanoate Ester Moiety

The propanoate ester side chain provides another key site for structural modification, including increasing its length or replacing the ester functionality entirely.

Extending the two-carbon propanoate side chain can be achieved through several established synthetic methodologies. A common approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. The acid can then be activated (e.g., as an acyl chloride) and subjected to an Arndt-Eistert synthesis to add a methylene (-CH2-) group.

Alternatively, the ester can be reduced to the corresponding alcohol, which is then converted to a leaving group (e.g., a tosylate or halide). This can be followed by nucleophilic substitution with cyanide and subsequent hydrolysis to yield a chain-extended carboxylic acid, which can be re-esterified. rsc.org Methods involving phosphoranes (Wittig reaction) or organocuprates can also be employed to synthesize very long-chain fatty acid esters from appropriate precursors. rsc.org

Table 2: Plausible Strategies for Propanoate Chain Extension
Target MoietySynthetic ApproachKey Intermediate
Methyl 3-(4-chloropyridin-2-yl)butanoateArndt-Eistert Homologation2-(4-chloropyridin-2-yl)propanoic acid
Methyl 4-(4-chloropyridin-2-yl)pentanoateMalonic Ester Synthesis2-(2-bromoethyl)-4-chloropyridine
Long-chain AlkanoatesOrganocuprate Couplingω-iodo ester rsc.org

The methyl ester is a versatile precursor for a variety of other functional groups.

Amides : The most direct modification is the conversion to amides via aminolysis. Reacting the ester with a primary or secondary amine, often with heating or catalytic activation, yields the corresponding N-substituted amide. googleapis.com This reaction allows for the introduction of a vast array of substituents.

Carboxylic Acid : Simple hydrolysis of the ester using an acid or base provides the parent carboxylic acid. This acid is a crucial intermediate for synthesizing amides (via coupling reagents), other esters, or for chain extension reactions.

Alcohols : The ester can be reduced to a primary alcohol, 2-(4-chloropyridin-2-yl)propan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations, such as etherification or oxidation.

Table 3: Conversion of the Ester Moiety to Other Functional Groups
Target Functional GroupReaction TypeTypical Reagents
Carboxylic AcidHydrolysisLiOH, NaOH, or HCl
Primary AlcoholReductionLiAlH₄, DIBAL-H
AmideAminolysisAmine (R₁R₂NH), heat
Tertiary AmideWeinreb Amide SynthesisN,O-Dimethylhydroxylamine hydrochloride, organometallic reagent

Introduction of Additional Chiral Centers and Stereoisomers

Methyl 2-(4-chloropyridin-2-yl)propanoate possesses a single chiral center at the C2 position of the propanoate chain. Further derivatization can introduce additional stereocenters, leading to the formation of diastereomers. The synthesis of specific stereoisomers requires stereoselective methods.

One strategy involves modifying the side chain to create a prochiral center and then employing a diastereoselective reaction. For example, if the propanoate chain is extended to a β-keto ester, the subsequent reduction of the ketone can be controlled to favor one diastereomer over the other. The existing stereocenter can influence the facial selectivity of the reduction, a phenomenon known as substrate-controlled diastereoselection. researchgate.net

Biocatalytic asymmetric reductions using ene reductases are also a powerful tool for introducing chiral centers at the α- and/or β-positions of carbonyl compounds derived from the parent molecule. researchgate.net Furthermore, chiral auxiliaries can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction before being cleaved. This approach has been successfully applied in the synthesis of chiral piperidine derivatives. researchgate.net

Table 4: Methods for Introducing Stereochemical Diversity
Synthetic GoalMethodologyKey Feature
Synthesis of DiastereomersDiastereoselective ReductionReduction of a newly introduced prochiral ketone or enone researchgate.net
Enantiomerically Enriched ProductsBiocatalytic Asymmetric ReductionUse of enzymes (e.g., ene reductases) for stereospecific transformations researchgate.net
Controlled Stereoisomer SynthesisChiral AuxiliaryTemporary attachment of a chiral group to direct a stereoselective reaction

Applications of Methyl 2 4 Chloropyridin 2 Yl Propanoate and Its Derivatives in Organic Synthesis

Utilization as Building Blocks in Complex Molecule Synthesis

There is no specific information available in the searched scientific literature that details the utilization of Methyl 2-(4-chloropyridin-2-yl)propanoate as a building block in the synthesis of complex molecules. The versatility of chloropyridines in synthetic chemistry, however, suggests its potential in this role.

Intermediates in the Synthesis of Bioactive Compounds

While many chlorinated pyridine (B92270) derivatives are known intermediates in the synthesis of bioactive compounds, no specific examples detailing the use of this compound for the synthesis of named bioactive compounds were found in the searched literature. Patent literature alludes to the use of structurally similar compounds, such as 4-chloropyridine-2-carboxylic acid methyl ester, as precursors in the synthesis of therapeutic agents, including kinase inhibitors. This suggests a potential, though currently undocumented, role for this compound as an intermediate.

Role in the Development of Novel Heterocyclic Scaffolds

No research was identified that specifically describes the role of this compound in the development of novel heterocyclic scaffolds. The reactivity of the chloropyridine core could, in principle, be exploited for the construction of fused ring systems or other complex heterocyclic structures, but specific examples are not available in the reviewed literature.

Pharmacological and Biological Activity Molecular and Mechanistic Insights

Exploration of Biological Targets through Molecular Interactions

There is no publicly available data from molecular interaction studies to identify the specific biological targets of Methyl 2-(4-chloropyridin-2-yl)propanoate.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

No structure-activity relationship (SAR) studies focusing on analogues of this compound have been published.

Enzyme Modulation and Inhibition Mechanisms

There is no available research detailing the mechanisms by which this compound may modulate or inhibit enzyme activity.

Antimicrobial and Anticancer Potential in In Vitro Studies (Mechanistic Focus)

No in vitro studies investigating the antimicrobial or anticancer potential of this compound have been reported in the scientific literature.

Design of Ligands for Specific Receptors (Computational and Synthetic Aspects)

There are no published computational or synthetic studies on the design of ligands based on the this compound scaffold for specific biological receptors.

Analytical Methodologies for Purity and Isomeric Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful set of techniques used to separate a mixture into its individual components. This separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. For "Methyl 2-(4-chloropyridin-2-yl)propanoate," several chromatographic methods are applicable for both purity assessment and the analysis of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. In the case of "this compound," a reversed-phase HPLC (RP-HPLC) method is commonly employed. This approach utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, has been developed and validated, which can serve as a model. pensoft.netresearchgate.netpensoft.net For the analysis of "this compound," a C18 column is a suitable choice for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, like a phosphate buffer, to control the pH. pensoft.netresearchgate.netpensoft.net Isocratic elution, where the composition of the mobile phase remains constant throughout the analysis, is often sufficient for routine purity checks. pensoft.netresearchgate.netpensoft.net Detection is typically carried out using a UV-Vis detector at a wavelength where the pyridine (B92270) ring exhibits strong absorbance, for instance, around 225 nm. pensoft.netresearchgate.netpensoft.net

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterValue
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Column Temperature30 °C
Injection Volume10 µL

Gas Chromatography (GC) is a technique well-suited for the separation and analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC can be invaluable for the analysis of volatile impurities or byproducts that may be present from its synthesis. These could include residual solvents or starting materials.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and then carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds. For more specific identification, a mass spectrometer (MS) can be coupled with the GC, a technique known as GC-MS.

Table 2: General GC Parameters for Volatile Impurity Analysis

ParameterValue
ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature300 °C

"this compound" possesses a chiral center at the carbon atom of the propanoate group that is attached to the pyridine ring. This means it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. csfarmacie.czvt.edu Chiral HPLC is the most widely used technique for determining the enantiomeric excess (ee) of a chiral compound. csfarmacie.czmdpi.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). csfarmacie.czmdpi.comnih.gov These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose and amylose derivatives), Pirkle-type phases, and cyclodextrin-based phases. csfarmacie.czvt.edu The choice of the CSP and the mobile phase is critical for achieving a good separation. Normal-phase chromatography, using a mobile phase such as a mixture of hexane and an alcohol, is often employed for chiral separations on polysaccharide-based CSPs. vt.edu

Table 3: Exemplary Chiral HPLC Parameters for Enantiomeric Separation

ParameterValue
ColumnChiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD)
Mobile PhaseHexane:Isopropanol (90:10, v/v)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at a suitable wavelength
Column TemperatureAmbient

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method for the quantification of compounds that contain chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The pyridine ring in "this compound" is a chromophore, making this technique suitable for its quantification.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While UV-Vis spectroscopy is a powerful tool for quantification, it is less specific than chromatographic methods, as any other substance in the sample that absorbs at the same wavelength will interfere with the measurement. For this reason, it is often used in conjunction with a separation technique like HPLC, where the UV-Vis detector quantifies the compound after it has been separated from impurities.

Environmental Fate and Degradation Studies of Chloropyridine Compounds

Photochemical Degradation Pathways of Pyridine (B92270) Derivatives

The photochemical degradation of pyridine derivatives, a class of compounds that includes "Methyl 2-(4-chloropyridin-2-yl)propanoate," is a significant process influencing their environmental persistence. The susceptibility of these compounds to photodegradation is largely dependent on their chemical structure and the surrounding environmental matrix.

Sunlight, particularly UV radiation, can initiate the degradation of these compounds in aqueous environments and on surfaces like soil or plant leaves. For instance, the herbicide picloram (B1677784), a chlorinated pyridine derivative, is known to be readily degraded by sunlight when in water or on the surface of plants and soil. invasive.org The process of photodegradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving photosensitizers present in the environment.

Research on the herbicide clopyralid (B1669233), another chlorinated pyridine carboxylic acid, indicates that it is not significantly degraded by sunlight in its pure form. invasive.orgnih.gov However, its photodegradation can be accelerated in the presence of certain substances. For example, the addition of hydrogen peroxide (H₂O₂) can significantly enhance the UV photodegradation of clopyralid in water. researchgate.net This enhanced degradation is attributed to the generation of highly reactive hydroxyl radicals. The degradation process often involves the dechlorination of the pyridine ring. researchgate.net

Studies on aminopyralid (B1667105), another related herbicide, show that it breaks down quickly in water when exposed to sunlight, with an estimated half-life of just 0.6 days. beyondpesticides.org This rapid degradation in shallow water bodies with minimal suspended sediment is an important environmental fate pathway. beyondpesticides.org The photodegradation of aminopyralid in the environment can lead to the formation of several metabolites, including oxamic acid and malonamic acid. beyondpesticides.org

The efficiency of photochemical degradation can be influenced by various factors. For instance, the photodegradation of clopyralid is more effective under acidic conditions. researchgate.net Furthermore, the medium in which the compound is present plays a crucial role. The photodegradation of herbicides like bentazon, clopyralid, and triclopyr (B129103) was found to be more rapid on plant leaf models (cuticular wax films) than on soil or in water, suggesting that photolysis is a key dissipation route from treated crops. nih.gov

The table below summarizes key findings from photodegradation studies of related chloropyridine compounds.

Interactive Data Table: Photodegradation of Chloropyridine Herbicides

CompoundConditionsKey FindingsHalf-lifeReference(s)
Clopyralid Simulated solar light on wax filmsPhotolysis is an important dissipation pathway from crops.Not specified nih.gov
UV irradiation in pure waterSlow degradation.Not specified researchgate.net
UV irradiation with H₂O₂Significantly enhanced degradation.Not specified researchgate.net
Sunlight in waterNot significantly degraded.Not specified invasive.org
Picloram Sunlight exposure on soil surface15% degradation after one week.> 1 week invasive.org
Sunlight exposure in aqueous solution65% degradation after one week.< 1 week invasive.org
Aminopyralid Sunlight in waterRapid breakdown.0.6 days beyondpesticides.org

Biotic Degradation Mechanisms in Environmental Systems

The primary pathway for the degradation of many pyridine derivatives in soil and aquatic sediments is through microbial metabolism. invasive.orginvasive.org The rate and extent of this biotic degradation are influenced by a multitude of factors, including the specific chemical structure of the compound, soil type, temperature, moisture content, and the composition of the microbial community. invasive.org

For chloropyridine compounds, the presence of chlorine atoms on the pyridine ring can significantly retard microbial degradation compared to the parent pyridine molecule. wa.gov Nevertheless, soil microorganisms have been shown to be the main drivers of the breakdown of herbicides like clopyralid and picloram. invasive.orginvasive.org The degradation of these compounds is generally faster in warm, moist soils that support high microbial activity. invasive.orginvasive.org

Studies on clopyralid have shown that its degradation is almost entirely dependent on soil microbes. invasive.org The average half-life of clopyralid in soil is typically one to two months, but this can vary from one week to over a year depending on environmental conditions. invasive.org For instance, in cold, dry, or waterlogged soils, clopyralid residues can persist for several years. invasive.org

Similarly, the degradation of picloram in soils is predominantly a microbial process, although it is generally slow. invasive.org Conditions that favor microbial activity, such as higher soil moisture and temperature, can increase the rate of picloram degradation. invasive.org The half-life of picloram in soil can range from one month to three years. invasive.org Research has identified specific microorganisms capable of degrading picloram. For example, the yeast Lipomyces kononenkoae has been shown to rapidly and completely degrade picloram, utilizing its nitrogen atoms as a nutrient source. nih.govumn.edu The biodegradation by this yeast proceeds through a didechlorinated, dihydroxylated pyridinecarboxylic acid derivative. nih.govumn.edu

Aminopyralid also undergoes microbial degradation in the soil, with a reported half-life ranging from 32 to 533 days, with a typical value of around 103 days. beyondpesticides.org The primary degradation pathway is expected to be microbial metabolism, which can be slow in some soils and very slow in aquatic systems. beyondpesticides.org

Field studies in Alaska on both aminopyralid and clopyralid demonstrated that both compounds underwent rapid initial degradation following pseudo-first-order kinetics, with half-lives ranging from 9.1 to 23.0 days within the first 28 days. nih.govoup.comresearchgate.net However, the degradation rate slowed down thereafter. nih.govoup.comresearchgate.net

The following table presents a summary of research findings on the biotic degradation of related chloropyridine herbicides.

Interactive Data Table: Biotic Degradation of Chloropyridine Herbicides in Soil

CompoundSoil ConditionsDegradation Rate/Half-lifeKey FactorsReference(s)
Clopyralid VariesAverage half-life: 1-2 months (range: 1 week to 1 year)Soil type, temperature, moisture invasive.org
Alaskan field soilsInitial t₁/₂: 9.1-23.0 daysPseudo-first-order kinetics nih.govoup.comresearchgate.net
Picloram VariesHalf-life: 1 month to 3 yearsSoil moisture, temperature invasive.org
Laboratory studyComplete degradation of 50 µg/mL in 48 hours by Lipomyces kononenkoaeMicrobial species nih.govumn.edu
Aminopyralid VariesHalf-life: 32-533 days (typical: 103 days)Microbial metabolism beyondpesticides.org
Alaskan field soilsInitial t₁/₂: 9.1-23.0 daysPseudo-first-order kinetics nih.govoup.comresearchgate.net

Considerations for Environmental Impact and Persistence of Chloropyridines

The environmental impact and persistence of chloropyridine compounds are significant concerns due to their potential for mobility, longevity in certain environmental compartments, and effects on non-target organisms. The chemical properties of these compounds, such as their water solubility and adsorption to soil, play a crucial role in their environmental behavior.

Chloropyridine herbicides like clopyralid, picloram, and aminopyralid are known for their persistence in the environment. invasive.orginvasive.orgncsu.edu This persistence can be advantageous for long-term weed control but also poses a risk of carryover and damage to subsequent sensitive crops. ncsu.edu Their breakdown is primarily dependent on microbial activity, which can be slow under unfavorable conditions such as low temperatures, dry soil, or in anaerobic environments like compost piles. invasive.orginvasive.orgncsu.edu

A notable issue with these persistent herbicides is their potential to contaminate compost. beyondpesticides.orgncsu.edu If plant materials from treated areas are composted, or if manure from animals that have grazed on treated vegetation is used, the herbicide residues can persist through the composting process and subsequently harm sensitive plants when the compost is applied to gardens or fields. beyondpesticides.orgncsu.edu Aminopyralid, for instance, can cause damage to sensitive broadleaf plants at concentrations as low as one part per billion. beyondpesticides.org

The mobility of these compounds is another key consideration. Clopyralid, for example, is highly water-soluble and does not bind strongly to soil particles, giving it the potential to be highly mobile and leach into groundwater. invasive.org Similarly, aminopyralid is soluble in water and has a moderate to high potential to leach through soils. beyondpesticides.org Picloram also does not bind strongly with soils and can be highly mobile, having been detected in groundwater in some regions. invasive.org

The persistence of these compounds is quantified by their half-life, which can vary widely depending on environmental conditions. The table below provides a range of reported half-lives for several chloropyridine herbicides, illustrating their potential for persistence.

Interactive Data Table: Environmental Persistence of Chloropyridine Herbicides

CompoundEnvironmental CompartmentReported Half-lifeFactors Influencing PersistenceReference(s)
Clopyralid Soil1 to 2 months (can range up to 1 year)Soil moisture, temperature, microbial activity invasive.org
Water8 to 40 daysMicrobial metabolism in sediments invasive.org
Picloram Soil1 month to 3 yearsSoil and climate conditions, microbial activity invasive.org
Aminopyralid Soil32 to 533 days (typical: 103 days)Microbial metabolism beyondpesticides.org
Water (with sunlight)0.6 daysPhotolysis beyondpesticides.org

The long-term presence of these compounds in the environment raises concerns about chronic exposure to non-target organisms and the potential for contamination of water resources. Therefore, careful management and adherence to application guidelines are essential to mitigate the environmental risks associated with the use of chloropyridine compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(4-chloropyridin-2-yl)propanoate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-chloropyridin-2-yl derivatives with methyl propanoate precursors. Key steps include esterification under basic conditions (e.g., NaOH in dichloromethane) and purification via column chromatography. Optimization focuses on temperature control (20–25°C), stoichiometric ratios, and inert atmospheres to minimize side reactions. Reaction progress is monitored using TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm) and ester carbonyl (δ 170–175 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99%) and resolve impurities .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ = 214.05) and fragmentation patterns .

Q. How can researchers ensure safe handling of this compound in the lab?

  • Methodological Answer : Follow OSHA/NIOSH guidelines:

  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Emergency protocols include immediate eye washing and decontamination showers for spills .

Advanced Research Questions

Q. How do stereochemical outcomes vary in derivatives of this compound, and what techniques control enantioselectivity?

  • Methodological Answer : Chirality arises during pyridine ring functionalization. Asymmetric catalysis (e.g., chiral Pd complexes) or kinetic resolution via enzymatic ester hydrolysis can achieve enantiomeric excess (>90%). X-ray crystallography (e.g., CCDC-deposited structures) validates stereochemistry .

Q. How can contradictory spectral data for this compound impurities be resolved?

  • Methodological Answer : Co-eluting impurities in HPLC may require orthogonal methods:

  • 2D NMR (COSY, HSQC) : Differentiates regioisomers (e.g., 4-chloro vs. 5-chloro pyridine derivatives).
  • Computational Modeling : DFT calculations predict 13^13C NMR shifts to identify structural discrepancies .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

  • Methodological Answer : Hydrolysis of the ester group dominates:

  • Acidic Conditions : Forms 2-(4-chloropyridin-2-yl)propanoic acid (confirmed by LC-MS).
  • Basic Conditions : Generates carboxylate salts, detectable via ion chromatography. Stability studies (40°C/75% RH for 4 weeks) quantify degradation kinetics .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-chloropyridine moiety acts as a directing group in Suzuki-Miyaura couplings. Kinetic studies (e.g., monitoring Pd(0) intermediates via in-situ IR) reveal rate-limiting transmetallation steps. Isotopic labeling (2^2H/13^13C) tracks bond formation/cleavage .

Q. How does this compound interact with biological targets, and what computational tools model these interactions?

  • Methodological Answer : Docking studies (AutoDock Vina) predict binding to pyridine-dependent enzymes (e.g., kinases). In vitro assays (IC50 measurements) validate inhibition, while MD simulations (AMBER) assess binding stability under physiological conditions .

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